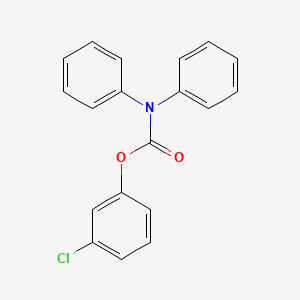

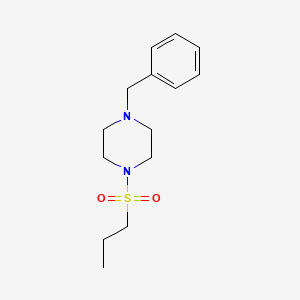

![molecular formula C19H20N2O B5623671 2-methyl-3-(1-pyrrolidinylmethyl)benzo[h]quinolin-4-ol](/img/structure/B5623671.png)

2-methyl-3-(1-pyrrolidinylmethyl)benzo[h]quinolin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of related quinolin-4-ol derivatives involves complex organic reactions, often utilizing Lewis acid catalysis or palladium-catalyzed processes. For example, Kobayashi et al. (2002) describe the Lewis acid-catalyzed synthesis of 4-aminopyrrolo[1,2-a]quinolin-5-ol derivatives from 2-(1-pyrrolyl)benzaldehyde and isocyanides, showcasing a method that could be adapted for our compound of interest (Kobayashi et al., 2002). Additionally, the work by Porashar et al. (2022) on the temperature-tunable synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones highlights the significance of reaction conditions in synthesizing structurally related compounds (Porashar et al., 2022).

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed through X-ray crystallography and spectroscopic methods. Rad et al. (2016) synthesized and characterized metal complexes of a related compound, providing insights into the molecular arrangement and potential binding sites (Rad et al., 2016).

Chemical Reactions and Properties

Chemical reactions of quinolin-4-ol derivatives can involve nucleophilic substitutions, ring closures, and the formation of coordination complexes, as described by Rad et al. (2016) and others. These reactions are crucial for the modification and functionalization of the molecule for various applications (Rad et al., 2016).

Mechanism of Action

The mechanism of action of “2-methyl-3-(1-pyrrolidinylmethyl)benzo[h]quinolin-4-ol” would depend on its specific biological or pharmacological activity. Quinoline derivatives have shown substantial biological activities , but the exact mechanism of action would need to be determined through further studies.

Future Directions

Future research on “2-methyl-3-(1-pyrrolidinylmethyl)benzo[h]quinolin-4-ol” could focus on further elucidating its synthesis, reactivity, and mechanism of action. Studies could also explore its potential applications in various fields, such as medicinal chemistry, drug discovery, and synthetic organic chemistry . Additionally, efforts could be made to develop greener and more sustainable synthetic methods for its production .

properties

IUPAC Name |

2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-benzo[h]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-13-17(12-21-10-4-5-11-21)19(22)16-9-8-14-6-2-3-7-15(14)18(16)20-13/h2-3,6-9H,4-5,10-12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNLDEIGESDFCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C3=CC=CC=C3C=C2)CN4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-benzo[h]quinolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

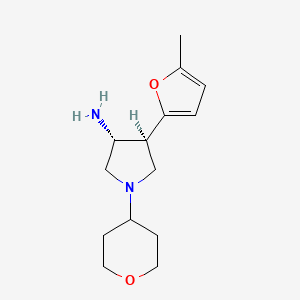

![rel-(3aR,6aR)-3a-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5623607.png)

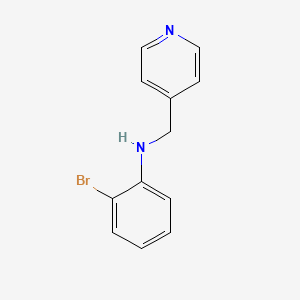

![N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5623612.png)

![tert-butyl [(5-acetyl-3-cyano-6-methylpyridin-2-yl)thio]acetate](/img/structure/B5623623.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5623629.png)

![N-benzyl-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B5623647.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B5623653.png)

![N-[4-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5623656.png)

![5-[1-(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]-1-methylpiperidin-2-one](/img/structure/B5623657.png)

![3-bromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5623663.png)